molecular formula C9H20Si B14450996 Trimethyl(3-methylpent-1-en-1-yl)silane CAS No. 74956-24-4

Trimethyl(3-methylpent-1-en-1-yl)silane

Cat. No.: B14450996
CAS No.: 74956-24-4
M. Wt: 156.34 g/mol
InChI Key: WRSTUXLHVJTGOH-UHFFFAOYSA-N
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Description

Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound featuring a silane group (trimethylsilyl) attached to a branched alkenyl chain (3-methylpent-1-en-1-yl). Organosilanes of this class are pivotal in organic synthesis, serving as precursors for cross-coupling reactions, protective groups, or intermediates in materials science. The alkenyl silane moiety imparts unique electronic and steric properties, influencing reactivity in processes such as hydrosilylation or carbene generation .

Properties

CAS No.

74956-24-4

Molecular Formula

C9H20Si

Molecular Weight

156.34 g/mol

IUPAC Name

trimethyl(3-methylpent-1-enyl)silane

InChI

InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3

InChI Key

WRSTUXLHVJTGOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Alkenyl and Alkynyl Silanes

Compound Name Molecular Formula Key Substituents Functional Group Reference
Trimethyl(3-methylpent-1-en-1-yl)silane C₉H₂₀Si Branched alkenyl (3-methylpentenyl) Alkenyl N/A
(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane C₁₃H₂₀Si Phenyl-substituted alkenyl Alkenyl
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si Boron-containing ethynyl Alkynyl
Triisopropyl(penta-1,3-diyn-1-yl)silane C₁₄H₂₂Si Conjugated diynyl Alkynyl
  • Branched vs. Aromatic Chains : The target compound’s 3-methylpentenyl chain introduces steric bulk compared to phenyl-substituted analogs like (E)-Trimethyl(2-phenylbut-1-en-1-yl)silane, which exhibit π-conjugation effects enhancing electronic stabilization .
  • Functional Group Diversity : Boron- or oxygen-containing silanes (e.g., ) enable distinct reactivity, such as Suzuki-Miyaura cross-coupling, absent in purely hydrocarbon-based alkenyl silanes .

Reactivity and Stability

  • Thermal Stability: Alkenyl silanes generally decompose exothermically (e.g., notes Gibbs free energy changes in silane pyrolysis). Branched chains like 3-methylpentenyl may enhance stability compared to linear analogs due to reduced strain .
  • Carbene Generation : Analogous to (azidoethynyl)trimethylsilane (), the target compound could decompose to generate carbenes, though substituent effects (methyl vs. azido groups) would alter intermediate lifetimes .
  • Geometric Isomerization : highlights isomerization in phenyl-substituted alkenyl silanes. The target’s branched chain may restrict rotational freedom, reducing isomerization propensity .

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